molecular formula C6H8O3 B13063737 Methyl 2-formylcyclopropane-1-carboxylate

Methyl 2-formylcyclopropane-1-carboxylate

Cat. No.: B13063737
M. Wt: 128.13 g/mol
InChI Key: YPCWFMYMKSRCAZ-UHFFFAOYSA-N
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Description

Methyl 2-formylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8O3. It is a cyclopropane derivative featuring both a formyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of diazomethane with an α,β-unsaturated ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 2-carboxycyclopropane-1-carboxylate.

    Reduction: Methyl 2-hydroxymethylcyclopropane-1-carboxylate.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of cyclopropane-containing drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-formylcyclopropane-1-carboxylate in biological systems is not well-documented. its reactivity can be attributed to the presence of the formyl and ester groups, which can undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed or substituted under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-formylcyclopropane-1-carboxylate: Similar in structure but with the formyl group at a different position.

    Cyclopropane-1,1-dicarboxylate: Lacks the formyl group but has two carboxylate groups.

    Cyclopropane-1-carboxylate: Contains only one carboxylate group without the formyl group.

Uniqueness

Methyl 2-formylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

methyl 2-formylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3

InChI Key

YPCWFMYMKSRCAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C=O

Origin of Product

United States

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